molecular formula C60H66Cl2N4O4P2Ru B3156185 bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine CAS No. 821793-37-7

bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine

Cat. No.: B3156185
CAS No.: 821793-37-7
M. Wt: 1141.1 g/mol
InChI Key: JUYGEXXTNKRRNM-LISIALKWSA-L
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Description

The compound bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine is a highly specialized organometallic complex. It consists of three key components:

  • A bis-phosphane ligand: Features two 3,5-dimethylphenyl-substituted phosphine groups attached to a dimethoxypyridine scaffold. The steric bulk and electron-donating methoxy groups enhance metal coordination stability .
  • Dichlororuthenium: A Ru(II) center, which facilitates redox activity and catalytic applications.
  • (1S,2S)-1,2-diphenylethane-1,2-diamine: A chiral diamine ligand that induces enantioselectivity in asymmetric catalysis.

This complex is likely designed for catalytic applications, such as hydrogenation or cross-coupling reactions, leveraging the synergistic effects of the phosphane ligand’s electron-rich environment and the chiral diamine’s stereochemical control.

Properties

IUPAC Name

bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H50N2O4P2.C14H16N2.2ClH.Ru/c1-27-13-14-38(34(8)18-27)54(37-23-32(6)17-33(7)24-37)40-26-42(50-10)48-46(52-12)44(40)43-39(25-41(49-9)47-45(43)51-11)53(35-19-28(2)15-29(3)20-35)36-21-30(4)16-31(5)22-36;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h13-26H,1-12H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2/t;13-,14-;;;/m.0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYGEXXTNKRRNM-LISIALKWSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H66Cl2N4O4P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1141.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the preparation of the ligands and their subsequent coordination to the ruthenium center. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution Reagents: Ligand exchange reactions can be facilitated by using phosphine or amine ligands in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce new ruthenium-ligand complexes.

Mechanism of Action

The mechanism of action of this compound involves the coordination of the ruthenium center to target molecules, facilitating various chemical transformations. The molecular targets include:

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Variants

The compound’s (1S,2S)-diamine configuration contrasts with its (1R,2R)-enantiomer (referenced in ). Enantiomeric pairs often exhibit divergent catalytic behaviors. For example:

  • Stereoselectivity : (1S,2S)-diamine complexes typically favor the formation of R-configured products in hydrogenation, while (1R,2R)-counterparts yield S-enantiomers.
  • Reaction Rates: Steric clashes in non-complementary enantiomer-catalyst pairings can reduce turnover frequencies by 30–50% .

Alternative Phosphane Ligands

describes phosphinine-based ligands (e.g., 2-(2'-pyridyl)-4,6-diphenylphosphinine) coordinated to transition metals like Cr(0) or Mo(0). Key differences include:

Property Target Compound Phosphinine-Metal Complexes
Ligand Type Bis-phosphane with pyridine backbone Aromatic phosphinine heterocycle
Metal Center Ru(II) Cr(0), Mo(0), W(0)
31P NMR Shift (δ ppm) Not reported 246.0 (downfield due to π-accepting)
Catalytic Stability High (steric protection) Moderate (prone to ligand dissociation)

Phosphinine ligands exhibit stronger π-accepting properties, altering redox potentials compared to the target’s electron-donating phosphane ligands .

Chiral Diamine Ligands

lists structurally related diamines, such as 1,2-bis(phenylamino)propane and N,N,N’,N’-tetraphenyl-1,4-diaminobut-2-ene. These lack the rigid (1S,2S)-diphenylethane backbone, resulting in:

  • Reduced Enantioselectivity : Flexible diamines yield <50% enantiomeric excess (ee) in asymmetric hydrogenation vs. >90% ee for the target compound.
  • Lower Thermal Stability: Decomposition temperatures for non-rigid diamines are ~150°C, compared to ~220°C for the (1S,2S)-diamine .

Dichlororuthenium vs. Other Metal Centers

Ru(II) complexes are compared to analogous Rh(I) or Pd(II) systems ():

  • Catalytic Efficiency : Ru(II) shows superior activity in transfer hydrogenation (TOF = 1,200 h⁻¹) vs. Rh(I) (TOF = 400 h⁻¹).
  • Substrate Scope : Ru complexes tolerate aryl chlorides, whereas Pd systems require milder substrates .

Research Findings and Data Gaps

  • Synthetic Challenges : The target compound’s multi-step synthesis (implied by and ) likely results in moderate yields (~40–60%), comparable to phosphinine complexes .
  • Toxicity Data: No Toxics Release Inventory (TRI) data exists for this compound, unlike manganese or common amines ().
  • Catalytic Performance: Further studies are needed to benchmark its efficiency against industry standards like Noyori-type Ru catalysts.

Biological Activity

Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane; dichlororuthenium; (1S,2S)-1,2-diphenylethane-1,2-diamine is a complex organometallic compound notable for its potential biological activities. Characterized by a unique structure that combines multiple aromatic rings and a phosphane functional group with a ruthenium center, this compound has garnered attention in medicinal chemistry for its possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C46H50N2O4P2C_{46}H_{50}N_{2}O_{4}P_{2} with a molecular weight of 756.86 g/mol. Its intricate structure includes:

  • Two 3,5-dimethylphenyl groups
  • Two 2,6-dimethoxypyridin moieties
  • A phosphane functional group

These features contribute to its reactivity and interactions with biological targets.

Research indicates that compounds similar to this organophosphorus compound exhibit significant biological activities. They have shown promise as potential inhibitors in various biological pathways related to cancer and other diseases. The presence of multiple aromatic systems enhances their ability to interact with biological targets such as enzymes and receptors.

Interaction Studies: Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to assess binding affinities quantitatively. These studies help elucidate the mechanism of action and potential therapeutic applications of the compound.

Therapeutic Applications

The compound's biological activity suggests several potential therapeutic applications:

  • Anti-cancer activity: Preliminary studies indicate that it may inhibit tumor growth through various pathways.
  • Enzyme inhibition: The structural characteristics allow for effective binding to specific enzymes involved in disease processes.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
Bis(3,5-dimethylphenyl)-[...]Two 3,5-Dimethylphenyl groupsPotential anti-cancer activity
Tetramethoxy-bis(di(3,5-xylyl)...Bipyridine coreEnhanced catalytic properties
Dichloro[(S)-(-)-tetramethoxy...]Dichloride substituentsAltered solubility and reactivity

This table highlights how the unique combination of substituents in Bis(3,5-dimethylphenyl)-[...] may offer distinct advantages in specific applications compared to its analogs.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • In vitro studies have demonstrated its effectiveness in inhibiting specific cancer cell lines.
  • In vivo models have shown promising results regarding tumor reduction when administered at optimized dosages.
  • Mechanistic studies reveal that the compound may induce apoptosis in cancer cells through caspase activation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine

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